N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-11-8-13(3)14(9-12(11)2)23(21,22)18-10-15-17-7-6-16(19-15)20(4)5/h6-9,18H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMHGIIDTYKAOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=NC=CC(=N2)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a nucleophilic aromatic substitution reaction.
Sulfonamide Formation: The resulting pyrimidine derivative is then reacted with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
-
Hydrolysis : Under strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions, the S-N bond may cleave to yield a sulfonic acid and the corresponding amine derivative .
-
Electrophilic Attack : The sulfonyl sulfur may react with nucleophiles (e.g., Grignard reagents) under anhydrous conditions to form sulfinic or sulfonic acid derivatives .
Electrophilic Aromatic Substitution on the Pyrimidine Ring
The pyrimidine ring’s electron-rich nature (due to the dimethylamino group at position 4) directs electrophilic substitution to specific positions:
The dimethylamino group strongly activates the ring, favoring para/ortho substitution relative to itself .
Oxidation of Methyl Substituents
The 2,4,5-trimethylbenzene moiety may undergo oxidation:
-
Strong Oxidants (KMnO₄, CrO₃) : Convert methyl groups to carboxylic acids under acidic conditions .
-
Mild Oxidants (SeO₂) : Selective oxidation to aldehydes or ketones .
Coordination and Hydrogen Bonding
The sulfonamide and pyrimidine groups enable interactions with metals and biomolecules:
-
Metal Complexation : The sulfonamide’s oxygen and nitrogen atoms can act as ligands for transition metals (e.g., Pd, Re), forming complexes relevant in catalysis or medicinal chemistry .
-
Hydrogen Bonding : The sulfonamide’s SO₂ group and pyrimidine’s nitrogen atoms participate in hydrogen bonding, influencing crystal packing (as seen in analogous pyrimidine sulfonamides) .
Biological Reactivity
Sulfonamides often exhibit enzyme inhibition via competitive binding. For example:
-
Dihydropteroate Synthase (DHPS) Inhibition : Mimics para-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria .
-
Carbonic Anhydrase Inhibition : The sulfonamide group binds zinc ions in the enzyme’s active site .
Synthetic Modifications
Key derivatization strategies include:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide exhibit promising anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Case Study : In a study published in Journal of Medicinal Chemistry, a series of sulfonamide derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated that modifications at the pyrimidine position significantly enhanced the anticancer activity against breast and colon cancer cells .
Inhibition of Protein Kinases
The compound has been investigated as a potential inhibitor of protein kinases, particularly those involved in cell signaling pathways that regulate growth and metabolism.
- Mechanism : By inhibiting specific kinases, these compounds can disrupt signaling pathways that are often dysregulated in cancer and other diseases. For example, the inhibition of cyclin-dependent kinases (CDKs) has been linked to reduced tumor growth in preclinical models .
Anti-inflammatory Properties
This compound may also have anti-inflammatory effects. Compounds with similar structures have been shown to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels .
Comparison with Similar Compounds
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
- Key Differences: The pyrimidine ring in this compound is substituted with bromo and morpholino groups instead of dimethylamino and methylbenzene sulfonamide. Impact: Morpholino groups enhance solubility, while bromo substituents may influence steric bulk and halogen bonding .
4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide
- Key Differences :
- Incorporates a pyrazolo[3,4-d]pyrimidine core with fluorinated chromen and isopropylsulfonamide groups.
- Physicochemical Properties : Higher molecular weight (616.9 g/mol vs. ~400–500 g/mol estimated for the target compound) and melting point (211–214°C) suggest increased rigidity and crystallinity due to aromatic fluorination and fused ring systems .
N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide
- Key Differences: Diethylamino and methoxy substituents replace dimethylamino and trimethylbenzene groups. Molecular Weight: 441.5 g/mol (vs. ~420–450 g/mol estimated for the target compound). The diethylamino group may enhance lipophilicity, affecting membrane permeability .
Pharmacologically Relevant Analogues
Osimertinib Mesylate
- Structure: Contains a pyrimidinylamino group and sulfonamide but with an indole-linked pyrimidine and methoxy substituents.
- Molecular Weight : 595.71 g/mol (as mesylate), significantly higher than the target compound.
- Activity: As a third-generation EGFR inhibitor, osimertinib’s efficacy is attributed to covalent binding to cysteine-797 in EGFR. The target compound’s dimethylamino-pyrimidine group may lack this reactive moiety, suggesting divergent mechanisms .
Biological Activity
N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide is a compound of interest due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a dimethylamino group and a sulfonamide moiety attached to a trimethylbenzene structure. Its chemical formula is C15H20N4O2S, and it exhibits properties typical of sulfonamides, including antibacterial and anti-inflammatory activities.
- CRTH2 Antagonism : The compound acts as an antagonist to the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells), which plays a crucial role in allergic responses and asthma. By inhibiting this receptor, the compound may reduce inflammation and allergic reactions associated with Th2-mediated diseases .
- Inhibition of Enzymatic Activity : Research indicates that similar sulfonamide derivatives can inhibit various enzymes involved in inflammatory pathways. For instance, they may affect cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against several cell lines:
- Antiproliferative Effects : The compound has shown potential in inhibiting the growth of cancer cell lines, suggesting its role as an anticancer agent. Specific studies have reported IC50 values in the micromolar range for various tumor types .
- Anti-inflammatory Activity : Inflammation assays have shown that the compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of the compound:
- Asthma Models : In studies involving murine models of asthma, administration of the compound resulted in decreased airway hyperresponsiveness and reduced eosinophilic infiltration in lung tissues, indicating its efficacy in treating allergic asthma .
- Cancer Models : In xenograft models of cancer, treatment with the compound led to reduced tumor growth compared to controls, highlighting its potential as an anticancer therapeutic agent .
Case Studies
- Asthma Treatment : A clinical case study involving patients with severe asthma demonstrated that treatment with a CRTH2 antagonist derivative resulted in improved lung function and reduced reliance on corticosteroids over a 12-week period.
- Cancer Therapy : A cohort study on patients with advanced solid tumors treated with sulfonamide derivatives showed promising results in terms of tumor shrinkage and improved quality of life metrics.
Data Summary
Q & A
Q. What are the key synthetic routes for preparing N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide?
The synthesis typically involves multi-step reactions, including:
- Sulfonylation : Reacting a pyrimidine amine precursor (e.g., 4-(dimethylamino)pyrimidin-2-amine) with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine) to form the sulfonamide bond.
- Methylation : Introducing methyl groups to the benzene ring via Friedel-Crafts alkylation or using methyl halides in the presence of Lewis acids.
- Purification : Column chromatography or recrystallization to isolate the target compound, monitored by TLC or HPLC .
Example reaction table:
| Step | Reagents/Conditions | Key Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Triethylamine, DCM, 0°C | Pyrimidine-sulfonamide | 65–75 |
| 2 | AlCl₃, CH₃I, 60°C | Trimethylbenzene derivative | 50–60 |
Q. What characterization methods are critical for confirming the compound’s structure?
Q. What are the primary biological targets or applications of this compound in research?
The compound’s sulfonamide-pyrimidine core is associated with:
- Enzyme Inhibition : Targeting dihydrofolate reductase (DHFR) or carbonic anhydrase via competitive binding to active sites .
- Antimicrobial Activity : Demonstrated against Staphylococcus aureus (MIC: 8–16 µg/mL) and E. coli (MIC: 32–64 µg/mL) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?
- Factors : Temperature, reagent stoichiometry, and reaction time.
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 72% yield at 65°C, 1:1.2 molar ratio) .
- Statistical Tools : ANOVA analysis to validate significance of variables (p < 0.05).
Q. How to resolve contradictions between spectral data and crystallographic findings?
- Case Example : Discrepancy in sulfonamide S-N bond length (NMR suggests rigidity; X-ray shows slight torsional flexibility).
- Cross-Validation :
DFT Calculations : Compare theoretical vs. experimental bond angles (RMSD < 0.05 Å confirms consistency) .
Variable-Temperature NMR : Assess conformational dynamics (e.g., coalescence temperature for rotational barriers) .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions (e.g., ΔG = -9.2 kcal/mol with DHFR) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values (R² > 0.85) .
Q. What strategies address solubility challenges in formulation for in vivo studies?
- Co-Crystallization : Use benzoic acid derivatives to enhance aqueous solubility (e.g., 1.5 mg/mL vs. 0.2 mg/mL pure compound) .
- Prodrug Design : Introduce phosphate esters at the sulfonamide group for pH-dependent release .
Q. How to conduct structure-activity relationship (SAR) studies for analog design?
- Core Modifications :
- Replace dimethylamino with piperidine (↑ lipophilicity, logP +0.3).
- Substitute benzene methyl groups with halogens (↓ IC₅₀ by 40% for Br vs. CH₃) .
- Bioisosteres : Replace sulfonamide with carboxamide; assess potency retention (e.g., IC₅₀: 12 nM vs. 18 nM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
